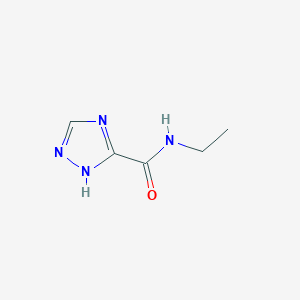![molecular formula C11H6BrIN2O B12889264 [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-61-3](/img/structure/B12889264.png)
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-iodoquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{7-Bromo-5-iodoquinoline} + \text{Chloroacetonitrile} \xrightarrow{\text{Base, Reflux}} \text{2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with varying oxidation states.
科学的研究の応用
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 7-Bromoquinoline
- 5-Iodoquinoline
- 8-Hydroxyquinoline
Uniqueness
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms in the quinoline ring, as well as the nitrile group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
特性
CAS番号 |
88757-61-3 |
|---|---|
分子式 |
C11H6BrIN2O |
分子量 |
388.99 g/mol |
IUPAC名 |
2-(7-bromo-5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChIキー |
XZQXIDLZQAIUOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


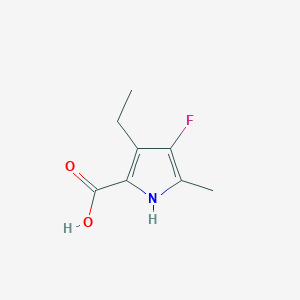
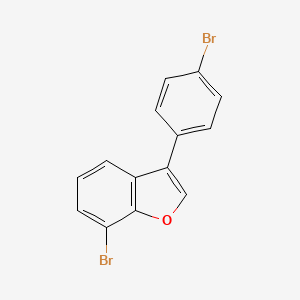
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
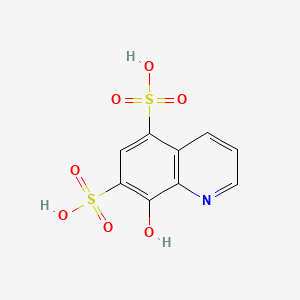
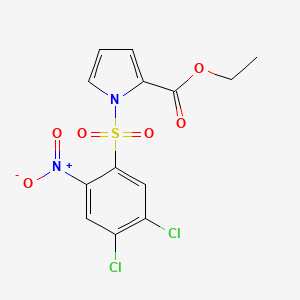
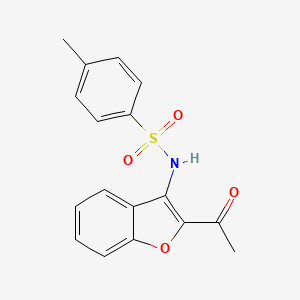
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
